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molecular formula C7H13NO3 B145488 methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate CAS No. 133192-44-6

methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

Cat. No. B145488
M. Wt: 159.18 g/mol
InChI Key: XYDFSCGFCFYWNY-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993595B2

Procedure details

A solution of compound 12 (7 g, 1 eq.) and Pd/C (1.4 g, 20 w %) in dry ethanol (110 mL) was stirred overnight at room temperature under hydrogen. The mixture was filtered, and the filtrate was evaporated to give compound 31 as a yellow oil in quantitative yield. 1H NMR (CDCl3, 400 MHz) δ (ppm) 1.34-1.48 (m, 2H), 1.84 (s, 2H), 1.90-1.96 (m, 1H), 2.27-2.33 (m, 1H), 2.60-2.67 (m, 1H), 3.21 (dt, J=3.86 and 12.79 Hz, 1H), 3.38 (dd, J=3.08 and 10.91 Hz, 1H), 3.70-3.78 (m, 1H), 3.75 (s, 3H).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C@@H:2]1[CH2:7][CH2:6][N:5](C(OCC2C=CC=CC=2)=O)[C@H:4]([C:18]([O:20][CH3:21])=[O:19])[CH2:3]1>C(O)C.[Pd]>[CH3:21][O:20][C:18]([CH:4]1[CH2:3][CH:2]([OH:1])[CH2:7][CH2:6][NH:5]1)=[O:19]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
O[C@H]1C[C@H](N(CC1)C(=O)OCC1=CC=CC=C1)C(=O)OC
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.4 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1NCCC(C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08993595B2

Procedure details

A solution of compound 12 (7 g, 1 eq.) and Pd/C (1.4 g, 20 w %) in dry ethanol (110 mL) was stirred overnight at room temperature under hydrogen. The mixture was filtered, and the filtrate was evaporated to give compound 31 as a yellow oil in quantitative yield. 1H NMR (CDCl3, 400 MHz) δ (ppm) 1.34-1.48 (m, 2H), 1.84 (s, 2H), 1.90-1.96 (m, 1H), 2.27-2.33 (m, 1H), 2.60-2.67 (m, 1H), 3.21 (dt, J=3.86 and 12.79 Hz, 1H), 3.38 (dd, J=3.08 and 10.91 Hz, 1H), 3.70-3.78 (m, 1H), 3.75 (s, 3H).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C@@H:2]1[CH2:7][CH2:6][N:5](C(OCC2C=CC=CC=2)=O)[C@H:4]([C:18]([O:20][CH3:21])=[O:19])[CH2:3]1>C(O)C.[Pd]>[CH3:21][O:20][C:18]([CH:4]1[CH2:3][CH:2]([OH:1])[CH2:7][CH2:6][NH:5]1)=[O:19]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
O[C@H]1C[C@H](N(CC1)C(=O)OCC1=CC=CC=C1)C(=O)OC
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.4 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1NCCC(C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08993595B2

Procedure details

A solution of compound 12 (7 g, 1 eq.) and Pd/C (1.4 g, 20 w %) in dry ethanol (110 mL) was stirred overnight at room temperature under hydrogen. The mixture was filtered, and the filtrate was evaporated to give compound 31 as a yellow oil in quantitative yield. 1H NMR (CDCl3, 400 MHz) δ (ppm) 1.34-1.48 (m, 2H), 1.84 (s, 2H), 1.90-1.96 (m, 1H), 2.27-2.33 (m, 1H), 2.60-2.67 (m, 1H), 3.21 (dt, J=3.86 and 12.79 Hz, 1H), 3.38 (dd, J=3.08 and 10.91 Hz, 1H), 3.70-3.78 (m, 1H), 3.75 (s, 3H).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C@@H:2]1[CH2:7][CH2:6][N:5](C(OCC2C=CC=CC=2)=O)[C@H:4]([C:18]([O:20][CH3:21])=[O:19])[CH2:3]1>C(O)C.[Pd]>[CH3:21][O:20][C:18]([CH:4]1[CH2:3][CH:2]([OH:1])[CH2:7][CH2:6][NH:5]1)=[O:19]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
O[C@H]1C[C@H](N(CC1)C(=O)OCC1=CC=CC=C1)C(=O)OC
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.4 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1NCCC(C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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